Rufigallol hexamethyl ether

Description

Nomenclature and Chemical Identity

The precise identification of a chemical compound is fundamental to scientific discourse. This is achieved through systematic nomenclature and the documentation of key chemical identifiers.

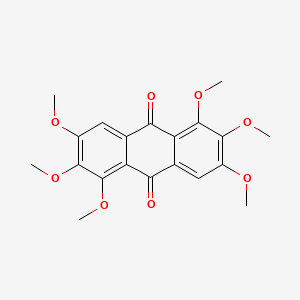

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. According to this system, Rufigallol (B1680268) hexamethyl ether is formally named 1,2,3,5,6,7-hexamethoxy-9,10-anthracenedione . fda.govvulcanchem.com This name systematically describes the molecule's structure: a central anthracene-9,10-dione core with six methoxy (B1213986) (-OCH₃) groups attached at the 1, 2, 3, 5, 6, and 7 positions.

In addition to its formal IUPAC name, Rufigallol hexamethyl ether is known by several other names in scientific literature and chemical databases. These synonyms are often used for brevity or historical reasons.

| Synonym |

| Hexa-O-methylrufigallol |

| Permethylrufigallol |

| 1,2,3,5,6,7-Hexamethoxyanthraquinone |

Data sourced from multiple references. drugfuture.comeasechem.com

The molecular formula and weight are core chemical identifiers that provide the elemental composition and mass of a molecule.

| Identifier | Value |

| Molecular Formula | C₂₀H₂₀O₈ |

| Molecular Weight | 388.37 g/mol |

Data sourced from multiple references. fda.govdrugfuture.com

This compound belongs to the large and diverse family of anthraquinones . wikipedia.org Specifically, it is a derivative of rufigallol (1,2,3,5,6,7-hexahydroxy-9,10-anthracenedione), which is classified as a hexahydroxyanthraquinone. nih.gov The parent compound, rufigallol, is synthesized through the acid-catalyzed self-condensation of gallic acid. researchgate.netwikipedia.org this compound is produced by the methylation of all six hydroxyl groups of rufigallol, placing it within the subclass of anthraquinone (B42736) ethers. google.com

Historical Development of Rufigallol and its Derivatives Research

The study of rufigallol dates back to the 19th century, with its synthesis from gallic acid being an early discovery in organic chemistry. researchgate.netwikipedia.org Research into its derivatives, including the hexamethyl ether, is a more recent development, driven by interests in both medicinal chemistry and materials science.

The synthesis of rufigallol itself was traditionally achieved by heating gallic acid with concentrated sulfuric acid. researchgate.netwikipedia.org More modern techniques, such as microwave-assisted synthesis, have been developed to produce rufigallol rapidly and in high yields. researchgate.netvulcanchem.com The synthesis of this compound is accomplished by reacting rufigallol with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base like potassium carbonate. google.com

Rationale and Significance of Investigating this compound

The investigation of this compound is significant for several scientific reasons, primarily centered on understanding structure-property relationships.

Medicinal Chemistry: By comparing the biological activity of rufigallol with that of its hexamethyl ether, researchers can probe the mechanism of action of the parent compound. The observation that methylation drastically reduces antimalarial activity suggests that the hydroxyl groups are essential, possibly for chelating metal ions like iron or for participating in redox cycling to generate reactive oxygen species, which are toxic to the malaria parasite. google.comvulcanchem.comresearchgate.net Studying inactive derivatives like the hexamethyl ether helps to confirm the pharmacophore—the essential molecular features responsible for a drug's activity.

Materials Science: The rigid, planar core of the anthraquinone system in this compound facilitates π-π stacking interactions, a key feature for the formation of columnar structures in liquid crystals. vulcanchem.com The methoxy groups influence the intermolecular spacing and solubility. Research into rufigallol ethers and other derivatives is driven by the potential application of these materials in organic electronics, such as thin-film transistors and photovoltaic devices, where ordered columnar structures can provide pathways for charge transport. researchgate.netresearchgate.net

Synthetic Chemistry: The synthesis and modification of rufigallol and its derivatives contribute to the broader field of organic synthesis. Developing efficient methods for selective alkylation and modification of polyhydroxylated aromatic compounds like rufigallol presents ongoing challenges and opportunities for innovation in synthetic methodology. researchgate.nettandfonline.com

In essence, this compound serves as a crucial tool for both biological and materials science investigations. It acts as a control compound in medicinal studies and as a building block in the design of novel functional materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6155-49-3 |

|---|---|

Molecular Formula |

C20H20O8 |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

1,2,3,5,6,7-hexamethoxyanthracene-9,10-dione |

InChI |

InChI=1S/C20H20O8/c1-23-11-7-9-13(19(27-5)17(11)25-3)16(22)10-8-12(24-2)18(26-4)20(28-6)14(10)15(9)21/h7-8H,1-6H3 |

InChI Key |

HUWWGCFJAFAAHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Rufigallol Hexamethyl Ether

Permethylation Strategies from Rufigallol (B1680268)

Permethylation is the critical step in the synthesis of Rufigallol Hexamethyl Ether. This reaction involves the replacement of the acidic protons of the six hydroxyl groups with methyl groups.

A widely employed and effective method for the O-methylation of phenols is the use of dimethyl sulfate (B86663) (DMS) as the methylating agent in the presence of a weak base, such as potassium carbonate (K₂CO₃), with acetone (B3395972) serving as the solvent. In this reaction, the potassium carbonate is sufficiently basic to deprotonate the phenolic hydroxyl groups of Rufigallol, forming phenoxide ions. These phenoxide ions then act as nucleophiles, attacking the electrophilic methyl groups of dimethyl sulfate. The use of acetone as a solvent facilitates the reaction, and the process is typically carried out under reflux to ensure completion. The complete methylation of all six hydroxyl groups results in the formation of the target molecule, this compound. This method is favored for its high efficiency and the relative ease of handling the reagents.

| Reagent | Role | Solvent | Conditions |

| Rufigallol | Starting Material | Acetone | Reflux |

| Dimethyl Sulfate | Methylating Agent | ||

| Potassium Carbonate | Base |

The primary precursor for this compound is Rufigallol itself, the hexahydroxy precursor (1,2,3,5,6,7-hexahydroxyanthraquinone). The synthesis directly from this precursor is described in the permethylation strategy above.

Another potential, though less direct, route could start from a hexaacetoxy precursor, Rufigallol hexaacetate. This pathway would necessitate a two-step process:

Deacetylation: The hexaacetate would first need to be hydrolyzed to remove the six acetyl protecting groups and regenerate the free hydroxyl groups of Rufigallol. This is typically achieved under basic conditions, for example, using a solution of sodium hydroxide (B78521) or potassium carbonate in methanol.

Methylation: Following the successful deacetylation and isolation of Rufigallol, the resulting hexahydroxy compound would then be subjected to the permethylation conditions described previously (e.g., dimethyl sulfate and potassium carbonate in acetone) to yield this compound.

Precursor Synthesis: Rufigallol from Gallic Acid

The essential precursor, Rufigallol, is synthesized from gallic acid. This process involves an acid-catalyzed self-condensation of two molecules of gallic acid. Typically, gallic acid is treated with concentrated sulfuric acid. The strong acid promotes the dimerization and subsequent cyclization and dehydration of the gallic acid molecules to form the anthraquinone (B42736) core structure of Rufigallol. The reaction yields 1,2,3,5,6,7-hexahydroxyanthraquinone, which can then be purified before its use in the synthesis of its hexamethyl ether.

Synthesis of Functionalized Derivatives of this compound

The aromatic rings of this compound are activated towards electrophilic substitution by the six electron-donating methoxy (B1213986) groups. This allows for the synthesis of various functionalized derivatives.

Halogenation, such as bromination, can be achieved through electrophilic aromatic substitution. The reaction of this compound with a brominating agent, such as elemental bromine (Br₂) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), would lead to the substitution of hydrogen atoms on the aromatic rings with bromine atoms.

The directing effects of the methoxy groups are ortho- and para-directing. In the structure of this compound (1,2,3,5,6,7-hexamethoxyanthraquinone), the only available positions for substitution are C4 and C8. Therefore, bromination is expected to occur selectively at these two positions. The reaction with two equivalents of bromine would likely yield the 4,8-dibromo-1,2,3,5,6,7-hexamethoxyanthraquinone derivative.

| Starting Material | Reagent | Product | Position of Substitution |

| This compound | Bromine (Br₂) | 4,8-Dibromo-1,2,3,5,6,7-hexamethoxyanthraquinone | C4, C8 |

Advanced Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Efforts to locate a publication detailing the synthesis and full characterization of Rufigallol (B1680268) hexamethyl ether have been unsuccessful. Such a publication would be the primary source for the specific data required to populate the requested data tables and provide a detailed analysis.

At present, a scientifically rigorous article on the advanced spectroscopic and analytical characterization of Rufigallol hexamethyl ether cannot be produced. Further research and publication by the scientific community are needed to make this specific information available.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₂₀H₂₀O₈), this analysis would provide the experimental percentages of carbon, hydrogen, and oxygen. These experimental values are then compared to the theoretically calculated percentages to verify the empirical formula and assess the sample's purity.

Theoretical Composition:

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 20 | 240.22 | 63.82 |

| Hydrogen | H | 1.008 | 20 | 20.16 | 5.36 |

| Oxygen | O | 15.999 | 8 | 127.992 | 34.01 |

| Total | 388.372 | 100.00 |

Note: The data in this table is theoretical and calculated based on the molecular formula. No experimental data from published research could be found.

Chromatographic Purity Assessment (e.g., Gas Chromatography-Mass Spectrometry)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of a volatile or semi-volatile compound like this compound. The gas chromatograph separates the components of a sample, and the mass spectrometer provides mass spectra for each component, allowing for their identification. A pure sample of this compound would ideally show a single major peak in the gas chromatogram. The presence of additional peaks would indicate impurities, which could be identified by their mass spectra.

A typical GC-MS analysis would involve optimizing parameters such as the type of capillary column, the temperature program of the oven, the carrier gas flow rate, and the ionization method in the mass spectrometer. The retention time of the main peak would be characteristic of this compound under the specific analytical conditions.

Due to the absence of specific experimental studies on the GC-MS analysis of this compound in the available literature, a detailed discussion of its chromatographic behavior, retention time, and the mass spectra of potential impurities cannot be provided.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Modeling of Electronic Structure

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the electronic properties of complex organic molecules. For rufigallol (B1680268) hexamethyl ether, these calculations can predict its reactivity, stability, and spectroscopic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity.

In studies of related oxy-containing aromatic compounds, such as alkoxy-substituted anthraquinones, it has been observed that the nature and position of the substituents significantly influence the energies of the frontier orbitals. researchgate.net For instance, the introduction of electron-donating alkoxy groups typically raises the energy of the HOMO and may have a smaller effect on the LUMO energy, leading to a reduction in the HOMO-LUMO gap. researchgate.net This trend suggests that the six methoxy (B1213986) groups in rufigallol hexamethyl ether would substantially modulate its electronic properties compared to the parent rufigallol or unsubstituted anthraquinone (B42736).

Table 1: Representative Frontier Molecular Orbital Energies for Related Anthraquinone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Anthraquinone | -6.99 | -2.79 | 4.20 |

| 2,6-Dialkoxy-anthraquinone | Not Specified | Not Specified | Not Specified |

| 1,4-bis(4-formylphenyl)anthraquinone | Not Specified | Not Specified | Not Specified |

Note: Specific values for this compound are not available in the literature; this table is illustrative of related structures.

Based on the HOMO and LUMO energy levels, various reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. mdpi.com Quantum chemical calculations for similar molecules have shown that these parameters provide valuable insights into their redox properties and potential for charge transfer interactions, which are crucial for applications in organic electronics. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution or in a condensed phase. acs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and transport properties over time.

For molecules with a disc-like shape, such as this compound, MD simulations are particularly useful for investigating their potential to form ordered liquid crystalline phases, such as columnar phases. shu.ac.ukrsc.org By simulating a collection of these molecules at different temperatures and pressures, it is possible to observe their self-assembly into ordered structures and to calculate various structural and dynamic properties of these phases. tandfonline.com Atomistic force fields can be employed to accurately model the interactions between the molecules. acs.org

Conformational Analysis and Steric Hindrance Studies

The six methoxy groups in this compound can adopt various orientations relative to the anthraquinone core, leading to a complex conformational landscape. Conformational analysis, often performed using a combination of molecular mechanics and quantum chemical methods, can identify the most stable conformers and the energy barriers between them. rsc.org

Theoretical Frameworks for Liquid Crystalline Behavior in Rufigallol-Based Systems

The tendency of rufigallol-based molecules to form liquid crystalline phases, particularly discotic nematic and columnar phases, can be understood through various theoretical frameworks. These theories relate the molecular shape and intermolecular interactions to the macroscopic phase behavior.

Mean-field theories, such as the Maier-Saupe theory and its extensions, provide a simplified yet powerful approach to predicting the formation of liquid crystalline phases. ias.ac.innsf.govresearchgate.net In these models, the complex interactions between a molecule and its neighbors are replaced by an average interaction field, or "mean field". wikipedia.org This approach allows for the calculation of an order parameter that quantifies the degree of orientational order in the system as a function of temperature.

For discotic systems like those based on rufigallol, mean-field calculations can be used to predict the transition temperatures between the isotropic liquid, the nematic phase, and the columnar phase. aps.org The theory takes into account the anisotropic shape of the molecules and the anisotropic nature of their attractive and repulsive interactions. By considering these factors, it is possible to construct a theoretical phase diagram that can guide the experimental investigation of the liquid crystalline properties of this compound and related compounds.

Computer Simulation Studies of Rod-Disc Hybrid Liquid Crystals

Computational simulations, particularly molecular dynamics and Monte Carlo methods, serve as powerful tools to investigate the complex phase behavior of hybrid liquid crystal systems composed of both rod-like and disc-like (discotic) molecules. While direct simulation studies focusing exclusively on this compound within such hybrids are not extensively documented in publicly accessible literature, the principles are derived from simulations of model systems. These studies often utilize coarse-grained models, such as the Gay-Berne potential, to efficiently explore the vast parameter space governing the self-assembly of these anisotropically shaped molecules. tandfonline.comclaudiozannoni.itscielo.org.mx

This compound, a discotic mesogen, belongs to the triphenylene (B110318) class of compounds, which are foundational in the study of discotic liquid crystals. wat.edu.plrsc.orgresearchgate.net Simulations of mixtures containing molecules representative of this class with calamitic (rod-like) molecules provide critical insights into the potential behavior of systems incorporating this compound. The primary focus of these simulations is to understand how the interplay of molecular shape, concentration, and intermolecular interactions dictates the formation of various mesophases, including nematic and columnar structures. tandfonline.comacs.orgaip.org

A key area of investigation in rod-disc hybrid simulations is the potential formation of a biaxial nematic phase, a state of matter with orientational order along three distinct axes. Theoretical models and simulations predict that mixtures of rod and disc-shaped particles can stabilize this elusive phase. tandfonline.comresearchgate.net However, in many practical scenarios and simulations, phase separation into distinct rod-rich and disc-rich uniaxial nematic phases is a competing and often dominant phenomenon. tandfonline.com

The Gay-Berne potential is a widely used model that represents molecules as ellipsoidal particles, allowing for the simulation of both prolate (rod-like) and oblate (disc-like) shapes. tandfonline.comclaudiozannoni.itaip.org By adjusting the potential's parameters to model the shape and interaction anisotropy, researchers can simulate the phase diagrams of these systems. For instance, simulations of pure Gay-Berne discogens demonstrate the formation of isotropic, discotic-nematic, and columnar phases depending on density and temperature. tandfonline.com The structure of the columnar phase, whether hexagonal or rectangular, can be critically dependent on the system's density, which influences the degree of interdigitation between columns. tandfonline.com

Molecular dynamics simulations using the Gay-Berne model for disc-shaped molecules can elucidate the structure and order of various phases. The orientational order parameter, ⟨P₂⟩, is a key metric calculated from these simulations to characterize the liquid crystalline phases. aip.org

| Phase | Typical ⟨P₂⟩ Value | Description of Order |

|---|---|---|

| Isotropic | ~0 | No long-range orientational order. |

| Nematic | ~0.6 | Molecules align along a common director, but have no positional order. |

| Columnar | ≥0.8 | Molecules stack into columns, which then arrange into a two-dimensional lattice. High degree of orientational order within the columns. |

The parameters for the Gay-Berne potential are chosen to reflect the molecular architecture. For discotic molecules like triphenylene derivatives, the shape anisotropy parameter (κ) is set to be less than 1. aip.org

| Parameter | Symbol | Description | Example Value |

|---|---|---|---|

| Shape Anisotropy | κ | Ratio of particle diameters along its unique axis versus a perpendicular axis. For discs, κ < 1. | 0.2 |

| Energy Anisotropy | κ' | Ratio of interaction well depths for side-by-side versus end-to-end configurations. | 0.1 |

These computational studies, while often employing simplified models, are fundamental to predicting and understanding the complex self-assembly behavior in hybrid systems. The insights gained are applicable to specific chemical systems, including those containing this compound, by providing a framework for how its disc-like shape would influence the structure and phase transitions in a rod-disc mixture.

Chemical Reactivity and Derivative Synthesis

Modifications of the Anthraquinone (B42736) Core System

The anthraquinone core of rufigallol (B1680268) hexamethyl ether presents a chemically robust system. The electron-donating nature of the six methoxy (B1213986) substituents significantly influences the reactivity of the quinone carbonyl groups. While extensive research on the specific reactions of the rufigallol hexamethyl ether core is not widely documented in publicly available literature, the general reactivity of anthraquinones suggests potential pathways for modification.

Reactions such as nucleophilic additions to the carbonyl groups are plausible, although the electron-rich nature of the aromatic system may render these reactions less favorable compared to unsubstituted anthraquinone. wikipedia.orglibretexts.orgyoutube.com The carbonyl groups could potentially undergo condensation reactions with appropriate reagents, providing a route to extend the molecular structure.

Cycloaddition reactions, a common strategy for modifying aromatic systems, could also be envisioned. researchgate.netnih.govjocpr.comyoutube.com For instance, Diels-Alder reactions with suitable dienes might offer a pathway to functionalize the anthraquinone core, although the steric hindrance from the methoxy groups could pose a significant challenge. The feasibility and outcomes of such reactions on the highly substituted this compound core remain an area for further investigation.

Synthetic Pathways to Polymeric and Oligomeric Structures

The discotic shape of rufigallol derivatives makes them attractive synthons for the creation of ordered polymeric and oligomeric materials with unique liquid crystalline properties.

Formation of Main-Chain Discotic Polyethers

Thermotropic main-chain discotic liquid crystalline polyethers have been successfully synthesized using rufigallol derivatives. acs.org This synthesis typically begins with the selective alkylation of rufigallol to produce symmetric tetraethers. These tetraethers are then polymerized to yield polyethers of moderate molecular weights. acs.org

The properties of these polymers are highly dependent on the length of the flexible spacer segments incorporated into the main chain. A systematic variation of the spacer length has revealed a significant impact on the phase transition temperatures and the mesophase structure. acs.org X-ray diffraction studies have shown that the packing of the columnar mesophases can be controlled by the spacer length, leading to either hexagonal or rectangular lattices. acs.org This ability to tune the self-assembly behavior highlights the potential of rufigallol-based polyethers in the design of advanced materials with specific optical and electronic properties.

| Polymer Series | Side Chain Carbon Atoms (m) | Spacer Segment Carbon Atoms (n) | Molecular Weight (Mn) | Mesophase Structure |

|---|

Synthesis of Rod-Disc Hybrid Architectures

The combination of discotic and calamitic (rod-like) liquid crystal units into a single molecular architecture can lead to novel materials with complex phase behaviors. Rufigallol has been utilized as the discotic core for the synthesis of such rod-disc oligomers. tandfonline.com In a notable example, six rod-like cyanobiphenyl moieties were attached to a rufigallol core via flexible alkyl spacers. tandfonline.com

The synthesis of these hybrid structures can be challenging, with classical reaction methods often proving unsuccessful. tandfonline.com However, microwave-promoted synthesis has been shown to be an effective strategy. tandfonline.com The liquid crystalline properties of the resulting oligomers are dependent on the length of the alkyl spacers. Shorter spacers tend to favor a nematic phase, while longer spacers lead to the formation of a smectic A phase. tandfonline.com Interestingly, oligomers with intermediate spacer lengths can exhibit both nematic and smectic A phases at higher temperatures, with a re-entrant nematic phase appearing at lower temperatures. tandfonline.com

| Spacer Length | Observed Mesophase(s) |

|---|

Complexation and Metallomesogen Formation

The rufigallol core can act as a ligand for the formation of metallomesogens, which are metal-containing liquid crystals. The synthesis of rufigallol-based metallomesogens has been reported, demonstrating the versatility of this molecular platform. researchgate.net These materials combine the self-organizing properties of liquid crystals with the electronic and magnetic properties of metal ions, leading to materials with potential applications in catalysis, molecular electronics, and sensing.

The synthesis often involves the reaction of a functionalized rufigallol derivative with a metal salt. For instance, a rufigallol derivative can be designed to have chelating sites that can coordinate with a metal center. The resulting metallomesogens can exhibit a range of liquid crystalline phases, and their properties can be tuned by changing the metal ion or the peripheral substituents on the rufigallol core. researchgate.net

Applications in Advanced Materials Science

Development of Discotic Liquid Crystals

Discotic liquid crystals are a state of matter in which disc-shaped molecules exhibit orientational order, typically stacking into columns. This columnar arrangement is crucial for many of their applications.

For a compound like Rufigallol (B1680268) hexamethyl ether, the formation of a liquid crystalline phase, or mesophase, would be determined by a delicate balance of intermolecular forces. The central aromatic core, 1,2,3,5,6,7-hexamethoxyanthraquinone, provides a rigid, planar structure conducive to stacking. The methoxy (B1213986) groups, being the shortest of the alkoxy chains, would influence the melting point and the temperature range over which a liquid crystalline phase might exist.

Generally, for rufigallol hexa-n-alkoxy derivatives, the transition temperatures from a crystalline solid to a discotic mesophase and subsequently to an isotropic liquid are highly dependent on the length of the alkyl chains. Shorter chains, such as the methyl groups in Rufigallol hexamethyl ether, would lead to stronger core-core interactions and likely higher melting points compared to derivatives with longer alkyl chains. It is plausible that this compound may not exhibit a liquid crystalline phase at all, or only over a very narrow temperature range at elevated temperatures. Without experimental data, any postulated transition temperatures would be speculative.

Table 1: Hypothetical Thermal Transitions of this compound

| Transition | Temperature (°C) | Notes |

|---|---|---|

| Crystal to Mesophase | Not Experimentally Determined | Expected to be high due to strong core-core interactions. |

This table is for illustrative purposes only, as experimental data for this compound is not available.

The liquid crystalline behavior of rufigallol derivatives is a classic example of structure-property relationships. The key factors include:

The Aromatic Core: The large, planar anthraquinone (B42736) core is the primary driver for the formation of columnar structures through π-π stacking.

Peripheral Chains: The nature and length of the alkoxy chains at the periphery of the core are critical. Longer, more flexible chains create a fluid-like mantle around the rigid columns, stabilizing the mesophase over a wider temperature range. The short methyl groups in this compound would provide minimal steric hindrance, allowing for close packing of the aromatic cores, but might not provide sufficient "plasticizing" effect to favor a liquid crystalline phase over a crystalline solid.

The columnar organization in discotic liquid crystals is primarily driven by π-π stacking interactions between the aromatic cores. The distance between the stacked molecules is a critical parameter influencing the material's electronic properties. For anthraquinone derivatives, typical π-π stacking distances are in the range of 3.4 to 3.6 Å. It is expected that the π-π stacking in this compound would fall within this range. The short methoxy groups would likely allow for a more parallel and ordered stacking arrangement compared to bulkier side chains, which can introduce disorder.

Organic Electronic and Optoelectronic Device Integration

The ordered columnar structures of discotic liquid crystals make them promising candidates for applications in organic electronics, where efficient charge and energy transport are essential.

In discotic systems based on rufigallol, charge transport is believed to occur primarily along the columnar axes via a hopping mechanism between the stacked aromatic cores. The efficiency of this transport is highly dependent on the degree of molecular order and the π-π stacking distance. A well-ordered columnar structure with close π-π contacts provides an effective one-dimensional pathway for charge carriers.

The introduction of methoxy groups can influence the electronic properties of the anthraquinone core. Methoxy groups are electron-donating, which can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the charge injection and transport characteristics. However, without specific measurements of charge carrier mobility for this compound, any discussion of its performance remains theoretical.

While there is no specific literature on the use of this compound in OLEDs, discotic liquid crystals, in general, have been explored for such applications. Their ordered structure can potentially lead to improved charge transport and injection in OLED devices. The intrinsic photophysical properties of the anthraquinone core, such as its fluorescence, could also be relevant. However, the efficiency and color of emission would need to be experimentally determined. The substitution pattern of the methoxy groups would also play a role in the material's photostability, a critical factor for the lifetime of OLEDs.

Exploration in Photovoltaic Solar Cells

The core structure of this compound, the anthraquinone moiety, has been a subject of investigation in the field of organic photovoltaics. Anthraquinone derivatives are known for their electron-accepting properties, which are crucial for the charge separation process in organic solar cells. researchgate.netresearchgate.netrsc.orgrsc.orgnih.gov The introduction of six methoxy groups in this compound can modulate the electronic properties of the anthraquinone core, potentially influencing the energy levels of the molecule and its performance as an electron acceptor material. rsc.orgnih.gov

Research in this area often focuses on tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic materials to optimize the open-circuit voltage and efficiency of the solar cell. The electron-donating nature of the methoxy groups in this compound could raise the LUMO level, a parameter that can be fine-tuned to enhance the performance of bulk heterojunction organic solar cells. rsc.org While specific studies on this compound in photovoltaic devices are not extensively reported, the broader research on anthraquinone derivatives suggests its potential as a component in organic solar cell architectures. researchgate.net

Table 1: Key Parameters of Anthraquinone Derivatives in Photovoltaic Research

| Parameter | Significance in Photovoltaics | Influence of Methoxy Groups |

|---|---|---|

| Electron Affinity | Determines the ability to accept electrons from a donor material. | Methoxy groups can modulate electron affinity. |

| LUMO Energy Level | Affects the open-circuit voltage (Voc) of the solar cell. | Generally raised by electron-donating groups. |

| HOMO Energy Level | Influences the absorption spectrum and Voc. | Also affected by substitution patterns. |

| Charge Carrier Mobility | Impacts the efficiency of charge transport to the electrodes. | Can be influenced by molecular packing. |

| Absorption Spectrum | Determines the range of the solar spectrum that can be harvested. | Can be shifted by substituents on the anthraquinone core. |

Relevance for Thin-Film Transistors

Organic thin-film transistors (OTFTs) are another area where anthraquinone derivatives have shown promise. The performance of OTFTs is highly dependent on the charge carrier mobility of the organic semiconductor used. The planar structure of the anthraquinone core in this compound could facilitate π-π stacking in the solid state, which is a key factor for efficient charge transport.

Research in Dyes and Pigments

Anthraquinone derivatives are a well-established class of dyes and pigments, known for their brilliant colors and good lightfastness. wikipedia.orgresearchgate.nethw.ac.ukmfa.orgbritannica.com The color of anthraquinone-based dyes is determined by the nature and position of substituent groups on the aromatic core. wikipedia.org Hydroxy and amino groups are common auxochromes that impart color to the anthraquinone structure.

In the case of this compound, the hydroxyl groups of the parent rufigallol are replaced by methoxy groups. This modification would be expected to alter the chromophoric properties of the molecule. The UV-visible absorption spectrum of anthraquinone derivatives is sensitive to the electronic nature of the substituents. scispace.comnih.govresearchgate.netnih.gov The presence of six electron-donating methoxy groups would likely cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted anthraquinone. However, without the acidic protons of the hydroxyl groups, its properties as a vat or mordant dye would be diminished. mfa.orgbritannica.com The potential of this compound as a disperse dye or a pigment would depend on its color, stability, and insolubility in various media.

Table 2: Compound Names Mentioned

| Compound Name | Systematic Name |

|---|---|

| This compound | 1,2,3,5,6,7-hexamethoxyanthracene-9,10-dione |

| Rufigallol | 1,2,3,5,6,7-hexahydroxyanthracene-9,10-dione |

Structure Activity Relationship Sar Insights and Comparative Studies

Impact of Hexamethyl Etherification on Properties

The conversion of the polyhydroxylated aromatic compound rufigallol (B1680268) to its hexamethyl ether derivative involves the substitution of six phenolic hydroxyl (-OH) groups with methoxy (B1213986) (-OCH3) groups. This structural modification, known as etherification, profoundly alters the physicochemical properties and, consequently, the chemical reactivity and biological activity of the parent molecule.

Comparative Analysis with the Parent Rufigallol Compound

The primary distinction between rufigallol and rufigallol hexamethyl ether lies in the nature of their substituents, which directly influences properties such as polarity, solubility, and hydrogen-bonding capacity. Rufigallol, with its six hydroxyl groups, is a polar molecule capable of acting as both a hydrogen bond donor and acceptor. This characteristic typically imparts a degree of solubility in polar solvents.

In contrast, the replacement of these hydroxyl groups with methoxy groups in this compound significantly reduces the molecule's polarity. Methoxy groups are less polar than hydroxyl groups and can only act as hydrogen bond acceptors. This change increases the lipophilicity (fat-solubility) of the compound while decreasing its solubility in water.

Furthermore, a critical difference arises in their antioxidant potential. The antioxidant activity of polyphenols like rufigallol is often attributed to the ability of their hydroxyl groups to donate a hydrogen atom to neutralize free radicals. mdpi.com By replacing these hydrogen-donating groups with stable methoxy groups, the primary mechanism for free radical scavenging via hydrogen atom transfer is effectively eliminated in this compound. nih.gov While the methylated form might retain some capacity to protect cells from certain types of oxidative stress, its "chemical" antioxidant capacity is largely diminished. nih.gov

Interactive Table 1: Comparative Properties of Rufigallol and its Hexamethyl Ether

| Property | Rufigallol | This compound | Rationale for Difference |

|---|---|---|---|

| Functional Groups | Six Hydroxyl (-OH) | Six Methoxy (-OCH3) | Chemical modification (etherification). |

| Polarity | High | Low to Moderate | -OH groups are highly polar; -OCH3 groups are less polar. |

| Solubility | Higher in polar solvents | Higher in nonpolar solvents | "Like dissolves like" principle. Increased lipophilicity. |

| H-Bonding | Donor & Acceptor | Acceptor only | Loss of acidic proton from hydroxyl groups. |

| Antioxidant Activity | High (Radical Scavenger) | Significantly Reduced | Blockage of hydrogen atom transfer mechanism. nih.gov |

Role of Hydroxyl vs. Methoxy Substitution in Chemical Reactivity

In the context of aromatic chemistry, both hydroxyl and methoxy groups are powerful activating substituents that direct incoming electrophiles to the ortho and para positions. This is due to the ability of the oxygen atom's lone pairs to donate electron density into the aromatic ring system through resonance, stabilizing the positively charged intermediate (arenium ion) formed during electrophilic aromatic substitution.

While both groups are activating, subtle differences in their electronic and steric profiles exist:

Resonance Effect: Both -OH and -OCH3 groups exert a strong, electron-donating resonance effect (+R).

Reactivity: Phenols (-OH) are often slightly more reactive than anisoles (-OCH3) in electrophilic aromatic substitution. This can be attributed to the fact that the hydroxyl group's proton can be removed to form a phenoxide ion (-O⁻), which is an exceptionally powerful activating group.

Steric Hindrance: The methoxy group is bulkier than the hydroxyl group. This can lead to a slight decrease in the rate of reaction at the ortho position compared to the para position, due to steric hindrance with the incoming electrophile.

Interactive Table 2: Electronic and Steric Effects of -OH vs. -OCH3 Groups

| Effect | Hydroxyl Group (-OH) | Methoxy Group (-OCH3) | Impact on Aromatic Ring |

|---|---|---|---|

| Resonance | Strong (+R) | Strong (+R) | Increases electron density, especially at ortho/para positions. |

| Induction | Moderate (-I) | Moderate (-I) | Slightly withdraws electron density from the ring. |

| Overall Effect | Strongly Activating | Strongly Activating | Resonance dominates, making the ring highly reactive. |

| Steric Bulk | Low | Moderate | Can hinder attack at the ortho position for the -OCH3 group. |

| Acidity | Weakly Acidic | Not Acidic | -OH can be deprotonated to form a highly activating phenoxide. |

Mechanistic Implications from Related Compounds (e.g., Exifone (B1671832) Derivatization)

Insights into the potential mechanisms of action for rufigallol and its hexamethyl ether can be inferred from studies on related polyhydroxylated aromatic compounds, such as exifone. Exifone (2,3,3',4,4',5'-hexahydroxybenzophenone) is a polyhydroxylated benzophenone (B1666685) that, like rufigallol, possesses multiple phenolic hydroxyl groups.

Insights into Oxidant Mechanisms and Radical Generation Hypotheses

Exifone has been noted for its free-radical scavenging properties, a characteristic shared by many polyphenolic compounds. biorxiv.orgbiorxiv.orgresearchgate.net The antioxidant mechanism of such molecules is predicated on the presence of hydroxyl groups that can readily donate a hydrogen atom to stabilize highly reactive free radicals, thereby terminating damaging chain reactions. mdpi.com This process generates a less reactive phenoxy radical from the antioxidant molecule itself.

The derivatization of exifone to explore neuroprotective antioxidant molecules underscores the central role of the hydroxyl groups in its activity. biorxiv.org Applying this insight to the rufigallol system, it can be hypothesized that:

Rufigallol's Mechanism: The antioxidant and radical-scavenging activity of rufigallol likely proceeds via a classical Hydrogen Atom Transfer (HAT) mechanism. mdpi.com Its six hydroxyl groups provide multiple sites for neutralizing reactive oxygen species (ROS), making it a potent chemical antioxidant.

This compound's Mechanism: With all hydroxyl groups masked by methylation, the HAT mechanism is blocked. Therefore, this compound would be a poor direct free-radical scavenger. nih.gov Any residual protective effects observed in cellular systems would likely stem from different, indirect mechanisms. These could include influencing cellular signaling pathways, altering the lipid membrane properties to prevent radical propagation, or modulating the activity of antioxidant enzymes. Research on other methylated polyphenols has shown that despite poor "chemical" antioxidant capacity, they can still protect cells from oxidative stress, suggesting mechanisms unrelated to direct radical scavenging. nih.gov

This comparative analysis suggests that while rufigallol acts as a direct chemical antioxidant, its hexamethyl ether derivative, if active, must operate through fundamentally different, likely indirect, biological pathways.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies

The synthesis of poly(aryl ethers) has traditionally relied on classical methods such as the Williamson ether synthesis. However, future research is increasingly focused on developing more efficient, sustainable, and scalable synthetic routes.

Microwave-Assisted Synthesis : A promising direction is the use of microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times, often from hours to minutes, while improving yields. For the synthesis of rufigallol (B1680268) hexamethyl ether and its derivatives, microwave irradiation can provide rapid and uniform heating, leading to cleaner reactions and minimizing the formation of side products. mdpi.com Research in this area will likely focus on optimizing reaction conditions (power, temperature, solvent) to achieve high-purity products on a larger scale than is currently typical for microwave-assisted reactions. researchgate.netnih.gov

Solvent-Free and Metal-Free Conditions : Green chemistry principles are driving the development of syntheses that reduce or eliminate the use of hazardous solvents and expensive metal catalysts. mdpi.com Future methodologies for synthesizing rufigallol ethers could involve solvent-free reactions, potentially using ball milling or other mechanochemical techniques. researchgate.net Furthermore, the development of metal-free arylation reactions, for instance, using diaryliodonium salts in environmentally benign solvents like water, presents an innovative and sustainable alternative to traditional copper- or palladium-catalyzed coupling reactions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

The table below summarizes a comparison of traditional versus emerging synthetic approaches.

| Methodology | Key Advantages | Challenges |

| Traditional (e.g., Ullmann Coupling) | Well-established, reliable for many substrates. | Harsh reaction conditions, use of metal catalysts, often requires polar, high-boiling solvents. arkat-usa.org |

| Microwave-Assisted Synthesis | Drastic reduction in reaction time, improved yields, high purity. | Scalability can be an issue, requires specialized equipment. |

| Metal-Free Arylation | Avoids expensive and toxic metal catalysts, environmentally friendlier. organic-chemistry.org | Substrate scope may be limited compared to metal-catalyzed routes. |

| Solvent-Free Reactions | Reduces chemical waste, simplifies purification, lower cost. researchgate.net | May require specialized equipment (e.g., ball mill), ensuring reaction homogeneity can be difficult. |

Design and Characterization of Next-Generation Supramolecular Assemblies

The core application of rufigallol ethers lies in their ability to self-assemble into highly ordered supramolecular structures, particularly discotic liquid crystals. These materials form columnar mesophases where the flat, disc-like molecules stack on top of one another, creating nano-scale columns that can function as one-dimensional molecular wires.

Future research is aimed at creating more complex and functional "next-generation" assemblies:

Hierarchical Structures : The focus is shifting from simple columnar stacks to more intricate hierarchical structures. This involves designing rufigallol derivatives with tailored peripheral chains that can induce specific lateral ordering between the columns, leading to novel two- and three-dimensional lattices.

Multi-Component Systems : By co-assembling rufigallol hexamethyl ether with other discotic molecules, polymers, or nanoparticles, researchers can create hybrid materials with synergistic properties. For example, doping discotic liquid crystals with nanoparticles can significantly enhance their electrical conductivity. mdpi.com

Stimuli-Responsive Assemblies : A key goal is to design supramolecular systems that can change their structure and properties in response to external stimuli such as light, temperature, or an electric field. This could be achieved by incorporating photo-switchable or redox-active units into the peripheral chains of the rufigallol core.

The thermal properties of these assemblies are critical for their application. The stability of the liquid crystalline phases is highly dependent on the nature of the alkoxy side chains. The following table illustrates the phase transitions for a homologous series of hexa-n-alkoxyrufigallols.

| Compound (Side Chain) | Crystalline to Columnar Transition (°C) | Columnar to Isotropic Transition (°C) |

| Hexapentyloxy | 70 | 196 |

| Hexahexyloxy | 65 | 192 |

| Hexaheptyloxy | 69 | 192 |

| Hexaoctyloxy | 68 | 185 |

| Hexadecyloxy | 59 | 180 |

Data compiled from published research on rufigallol derivatives.

Advanced Computational Modeling for Property Prediction and Optimization

As the complexity of supramolecular systems increases, trial-and-error experimental work becomes inefficient. Advanced computational modeling is an indispensable tool for predicting material properties and guiding molecular design.

Density Functional Theory (DFT) : DFT calculations are crucial for understanding the electronic properties of this compound. They can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are essential for predicting charge transport behavior. nih.govresearchgate.net Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra, helping to design materials with specific optical properties. whiterose.ac.ukresearchgate.netacs.org

Molecular Dynamics (MD) Simulations : All-atom MD simulations are used to model the self-assembly process of rufigallol ethers. northumbria.ac.uk These simulations can predict the stability of different columnar arrangements, the ordering of molecules within the columns, and the phase transition temperatures. whiterose.ac.uknih.gov By simulating the behavior of these molecules in a liquid crystal host, researchers can gain insights into the intermolecular forces that govern the formation of the mesophase. researchgate.net

Virtual Screening : Combining DFT and MD methods allows for the high-throughput virtual screening of new rufigallol derivatives. nih.govnih.gov By calculating key properties for a large library of virtual compounds, researchers can identify the most promising candidates for synthesis, significantly accelerating the materials discovery process. researchgate.net

Integration into Multi-Component Functional Materials

The unique properties of this compound-based assemblies make them excellent components for integration into larger, multi-component functional materials.

Polymer Composites : Dispersing rufigallol derivatives within a polymer matrix can create materials with enhanced charge transport properties for applications in flexible electronics. The self-assembling nature of the rufigallol core can induce nano-scale order within the polymer, creating pathways for efficient charge conduction.

Hybrid Organic-Inorganic Materials : Rufigallol-based liquid crystals can serve as templates for the synthesis of ordered inorganic nanomaterials. For example, the columnar structures can act as nano-reactors to grow aligned nanowires. Conversely, doping the liquid crystal phase with quantum dots or metal nanoparticles can create hybrid materials with novel optoelectronic properties. mdpi.com

Covalent Organic Frameworks (COFs) : While rufigallol itself is used in non-covalent assemblies, derivatives with reactive functional groups could be used as building blocks for creating two-dimensional or three-dimensional Covalent Organic Frameworks. These porous, crystalline materials would benefit from the inherent electronic properties of the anthraquinone (B42736) core.

Emerging Niche Applications in Chemical Science

Beyond the primary focus on liquid crystals, the this compound scaffold is being explored for a range of niche applications that leverage its unique electronic and structural characteristics.

Organic Electronics : The ability to form ordered columnar structures that facilitate charge transport makes rufigallol derivatives prime candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. jku.atresearchgate.net The dense packing of the aromatic cores in the columnar phase allows for efficient orbital overlap, which is essential for charge mobility. nih.gov

Electrochemical Energy Storage : The anthraquinone core is redox-active, meaning it can undergo reversible oxidation and reduction. This property is being exploited in the development of organic electrode materials for rechargeable batteries. acs.org By functionalizing the rufigallol core, it is possible to tune the redox potential and improve the stability and capacity of these organic batteries, offering a sustainable alternative to traditional metal-based systems. nih.govnih.gov

Sensors and Molecular Recognition : The well-defined architecture of rufigallol-based supramolecular assemblies can be designed to include specific binding sites for detecting analytes. The electronic properties of the assembly could change upon binding a target molecule, providing a detectable signal. This opens possibilities for their use in chemical sensors.

The continued investigation into this compound and its derivatives promises a wealth of new materials with precisely controlled structures and functions, paving the way for innovations in electronics, energy, and beyond.

Q & A

Q. How can this compound’s photophysical properties be leveraged in optoelectronic materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.